molecular formula C20H17N3O B2741421 1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide CAS No. 1423631-08-6

1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide

Cat. No. B2741421
CAS RN: 1423631-08-6
M. Wt: 315.376
InChI Key: FPJPOGDPHMUSQI-UHFFFAOYSA-N
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Description

1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the indole family and has been found to exhibit several interesting properties that make it a promising candidate for further research. In

Mechanism of Action

The mechanism of action of 1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide involves the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and potential antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide has several biochemical and physiological effects, including increased serotonin levels in the brain, enhanced neurotransmission, and potential antidepressant effects. However, further research is needed to fully understand the mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

One of the key advantages of using 1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide in lab experiments is its high potency and selectivity for the serotonin transporter (SERT). This makes it a useful tool for studying the serotonin system and potential new antidepressant drugs. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide. One area of research is the development of new antidepressant drugs that target the serotonin system, based on the mechanism of action of this compound. Another area of research is the investigation of the biochemical and physiological effects of this compound, including its potential use in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the safety and toxicity profile of this compound, as well as its potential side effects.

Synthesis Methods

The synthesis of 1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide involves the reaction of 1-cyanocyclopropylamine with 1-benzylindole-3-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. After completion of the reaction, the product is purified by column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide has been found to exhibit several interesting properties that make it a promising candidate for research in various fields. One of the key areas of research is in the field of neuroscience, where this compound has been found to act as a potent and selective inhibitor of the serotonin transporter (SERT). This makes it a potential candidate for the development of new antidepressant drugs that target the serotonin system.

properties

IUPAC Name

1-benzyl-N-(1-cyanocyclopropyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c21-14-20(10-11-20)22-19(24)17-13-23(12-15-6-2-1-3-7-15)18-9-5-4-8-16(17)18/h1-9,13H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJPOGDPHMUSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide

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